molecular formula C8H7ClF3NS B1424826 2-Chloro-6-ethylsulfanyl-4-trifluoromethyl-pyridine CAS No. 1160995-02-7

2-Chloro-6-ethylsulfanyl-4-trifluoromethyl-pyridine

Cat. No. B1424826
CAS RN: 1160995-02-7
M. Wt: 241.66 g/mol
InChI Key: DVTZMNVPTUFPIT-UHFFFAOYSA-N
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Description

2-Chloro-6-ethylsulfanyl-4-trifluoromethyl-pyridine (CETP) is a compound that has gained attention in various fields of research and industry due to its unique properties and potential applications. It has a molecular formula of C8H7ClF3NS and a molecular weight of 241.66 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Chloro-6-ethylsulfanyl-4-trifluoromethyl-pyridine are not fully detailed in the search results. It is known that the compound has a molecular weight of 241.66 g/mol .

Scientific Research Applications

Analytical Method Development

A study by Terada et al. (1989) developed a High-Performance Liquid Chromatography (HPLC) technique for the simultaneous determination of metabolites related to 6-chloro-2-pyridylmethyl nitrate, a new antianginal drug, in rat plasma. This methodological development underlines the compound's role in analytical chemistry for precise measurements in pharmacokinetics and drug metabolism studies (Terada, Ishibashi, Tsuchiya, & Noguchi, 1989).

Pharmacokinetic Modeling

Wong et al. (2010) investigated the factors determining the pharmacokinetics of GDC-0449, a compound structurally similar to 2-Chloro-6-ethylsulfanyl-4-trifluoromethyl-pyridine, using preclinical studies and physiologically based pharmacokinetic (PBPK) modeling. This research highlights the importance of dissolution, solubility, and intestinal membrane permeation in the oral absorption of such compounds, providing insights into their pharmacokinetic behavior and potential therapeutic applications (Wong et al., 2010).

Environmental and Health Impact Studies

Zhou et al. (2018) conducted a subchronic exposure study to investigate the reproductive toxicity of 6:2 chlorinated polyfluorinated ether sulfonate (6:2 Cl-PFAES), a compound with structural similarity to 2-Chloro-6-ethylsulfanyl-4-trifluoromethyl-pyridine. The study aimed to assess its potential health concerns, as it has been detected in environmental matrices and human sera (Zhou et al., 2018).

Safety and Hazards

2-Chloro-6-ethylsulfanyl-4-trifluoromethyl-pyridine is classified as an irritant . Further safety and hazard information should be available in the compound’s Material Safety Data Sheet (MSDS), which would be provided by the manufacturer or supplier.

properties

IUPAC Name

2-chloro-6-ethylsulfanyl-4-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF3NS/c1-2-14-7-4-5(8(10,11)12)3-6(9)13-7/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVTZMNVPTUFPIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC(=CC(=C1)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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